1,3-Dimethoxy-2-ethyl-4-fluorobenzene
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Overview
Description
1,3-Dimethoxy-2-ethyl-4-fluorobenzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, an ethyl group, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the use of fluorobenzene as a starting material, which undergoes a series of reactions to introduce the methoxy and ethyl groups. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-ethyl-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives or de-fluorinated compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Dimethoxy-2-ethyl-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-ethyl-4-fluorobenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-4-ethyl-2-fluorobenzene: Similar structure but with different positions of the ethyl and fluorine groups.
1,2-Dimethoxy-4-fluorobenzene: Lacks the ethyl group, making it less sterically hindered.
2-Fluoro-1,4-dimethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness
1,3-Dimethoxy-2-ethyl-4-fluorobenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom creates a unique electronic environment on the benzene ring, affecting its chemical behavior .
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-ethyl-1-fluoro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-9(12-2)6-5-8(11)10(7)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
KENCTTAJNDLDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1OC)F)OC |
Origin of Product |
United States |
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